1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine
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Overview
Description
1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine, also known as EBP or 1-EBP, is a chemical compound that has been the focus of several scientific studies due to its potential therapeutic applications. EBP belongs to the family of piperazine derivatives and is a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
Mechanism Of Action
1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking the activity of this receptor, 1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine may modulate the levels of serotonin in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine can modulate the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and emotions. 1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has several advantages for laboratory experiments, including its high selectivity for the 5-HT1A receptor and its ability to modulate the levels of several neurotransmitters. However, 1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine also has some limitations, including its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on 1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine, including its potential therapeutic applications in other areas, such as pain management and neurodegenerative disorders. Further studies are also needed to determine the optimal dosage and administration of 1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine for therapeutic use in humans. Additionally, the development of more selective and potent 5-HT1A receptor antagonists may lead to the discovery of new and more effective treatments for anxiety and depression.
Synthesis Methods
1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with ethyl 4-bromobenzoate to form the intermediate compound, 4-ethoxyphenyl 4-bromobenzoate. This intermediate is then reacted with piperazine and the resulting product is further acetylated with acetic anhydride to form 1-1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine.
Scientific Research Applications
1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been studied for its potential therapeutic applications in several areas, including anxiety, depression, and stress-related disorders. Studies have shown that 1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has anxiolytic and antidepressant effects in animal models and may be useful in the treatment of anxiety and depression in humans.
properties
Product Name |
1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine |
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Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C22H28N2O3/c1-3-18-4-6-19(7-5-18)16-23-12-14-24(15-13-23)22(25)17-27-21-10-8-20(26-2)9-11-21/h4-11H,3,12-17H2,1-2H3 |
InChI Key |
KUAQGSYPZPJYCX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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